molecular formula C15H9Cl2NO2 B11954099 n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide CAS No. 6942-29-6

n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide

Cat. No.: B11954099
CAS No.: 6942-29-6
M. Wt: 306.1 g/mol
InChI Key: PFCQAXPMCSYURK-UHFFFAOYSA-N
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Description

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide typically involves the reaction of 3,7-dichloro-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

3,7-Dichloro-9H-fluoren-2-amine+Acetic AnhydrideThis compound+Acetic Acid\text{3,7-Dichloro-9H-fluoren-2-amine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3,7-Dichloro-9H-fluoren-2-amine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity

Biological Activity

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

PropertyValue
CAS Number 6942-29-6
Molecular Formula C15H9Cl2NO2
Molecular Weight 306.14 g/mol
Density 1.516 g/cm³
Boiling Point 552.3 °C at 760 mmHg

The biological activity of this compound is primarily linked to its interaction with cellular pathways and molecular targets. Research indicates that this compound may act as an apoptosis inducer, particularly in cancer cells. It has been shown to inhibit certain enzymes and interact with cellular receptors, leading to significant biological effects such as:

  • Caspase Activation : Induction of apoptosis through caspase activation pathways.
  • Tubulin Inhibition : Some derivatives exhibit activity against tubulin, suggesting a mechanism that disrupts microtubule dynamics in cancer cells .

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of related compounds indicated that modifications at the 7-position of the 9-oxo-fluorene ring enhance anticancer activity. For instance, compounds derived from this structure exhibited EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines, including T47D and HCT116, demonstrating improved potency compared to earlier analogs .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound and its derivatives. A series of synthesized compounds based on this structure were evaluated against multidrug-resistant strains and showed promising results in inhibiting bacterial growth . The binding interactions with specific enzymes were elucidated through molecular docking studies.

Case Studies

  • Apoptosis Induction : A high-throughput screening assay identified this compound as a potent apoptosis inducer in cancer cell lines. The compound's ability to activate caspases was highlighted as a key mechanism for its anticancer effects .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, several derivatives of this compound demonstrated superior efficacy against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Properties

CAS No.

6942-29-6

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

N-(3,7-dichloro-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-10(5-13(14)17)9-3-2-8(16)4-11(9)15(12)20/h2-6H,1H3,(H,18,19)

InChI Key

PFCQAXPMCSYURK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C1)Cl

Origin of Product

United States

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